molecular formula C9H5F3N2O2 B182935 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid CAS No. 82791-93-3

2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

Cat. No. B182935
CAS RN: 82791-93-3
M. Wt: 230.14 g/mol
InChI Key: KGOXEOVTUNSMPR-UHFFFAOYSA-N
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Description

“2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H5F3N2O2 . It has a molecular weight of 230.15 . The IUPAC name for this compound is 2-(trifluoromethyl)-1H-benzimidazole-6-carboxylic acid .


Molecular Structure Analysis

The InChI code for “2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid” is 1S/C9H5F3N2O2/c10-9(11,12)8-13-5-2-1-4(7(15)16)3-6(5)14-8/h1-3H,(H,13,14)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid: Scientific Research Applications: Here is a comprehensive analysis of the scientific research applications of “2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid”, focusing on six unique applications. Each application is detailed in its own section with a clear and descriptive heading.

Pharmaceutical Research

Benzimidazole derivatives are well-known for their pharmacological properties. The trifluoromethyl group in “2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid” could potentially enhance the compound’s bioactivity, making it a candidate for drug development, particularly as an antifungal or antiviral agent .

Anticancer Agent Synthesis

The benzimidazole core structure is often used in the synthesis of compounds with anticancer properties. The carboxylic acid group present in this compound may allow for further functionalization, leading to the development of novel anticancer agents .

Antihypertensive Activity

Benzimidazole derivatives have been screened for antihypertensive activity. The specific structure of “2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid” might be explored for its potential effects on blood pressure regulation .

properties

IUPAC Name

2-(trifluoromethyl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-2-1-4(7(15)16)3-6(5)14-8/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOXEOVTUNSMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349419
Record name 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid

CAS RN

82791-93-3
Record name 2-Trifluoromethyl-1H-benzoimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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